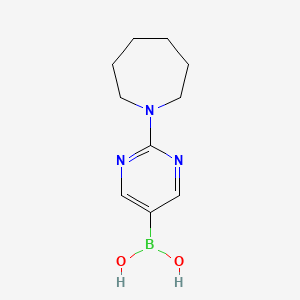

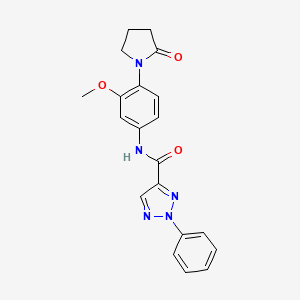

![molecular formula C16H13N5O3 B2645758 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide CAS No. 2097898-65-0](/img/structure/B2645758.png)

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazoles and indoles are both important heterocyclic compounds. Oxazoles are a type of five-membered ring compounds containing one oxygen atom and one nitrogen atom . Indoles, on the other hand, are aromatic heterocyclic organic compounds that contain a two-ring structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Indoles have a structure of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

科学的研究の応用

Microwave-Assisted Synthesis and Antimicrobial Evaluation

Microwave-assisted synthesis has been employed to create novel compounds with indole moieties, including triazoles, thiadiazoles, oxadiazoles, and others, showing significant antimicrobial activity. This method provides an efficient approach to synthesizing structurally diverse compounds with potential biological applications (Gomha & Riyadh, 2011).

Antimicrobial and Anti-inflammatory Screening

Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating good yields and anti-inflammatory activity. This research underscores the therapeutic potential of these compounds in treating infections and inflammation (Gadegoni & Manda, 2013).

Schiff Bases Containing Indole Moiety

Schiff bases containing the indole moiety and their derivatives have been prepared and tested for antioxidant and antimicrobial activities. Some compounds exhibited good activity, suggesting their utility in developing new therapeutic agents (Saundane & Mathada, 2015).

Monoamine Oxidase B Inhibitors

Research into indazole- and indole-carboxamides has identified potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for treating neurological disorders. These compounds showcase the intersection of synthetic chemistry and neuropharmacology in developing new treatments (Tzvetkov et al., 2014).

Insensitive Energetic Materials

Compounds based on the 1,2,4-oxadiazole ring have been synthesized for use as insensitive energetic materials, demonstrating moderate thermal stabilities and superior detonation performance compared to TNT. This application highlights the role of such compounds in developing safer energetic materials (Yu et al., 2017).

作用機序

The mechanism of action of oxazole and indole derivatives can vary widely depending on their specific structures and the biological targets they interact with . The specific mechanism of action for “N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide” is not available in the sources I found.

将来の方向性

Oxazole and indole derivatives have shown a wide spectrum of biological activities, which has drawn the attention of researchers around the globe to synthesize various derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.

特性

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-3-2-10-4-5-17-12(10)7-11/h2-7,17H,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHNSBXQOUTJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

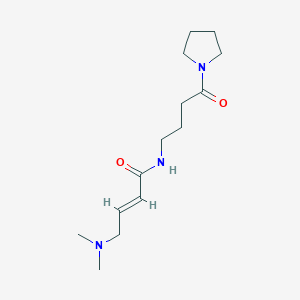

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2645677.png)

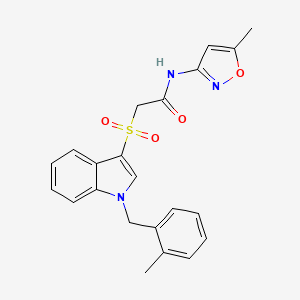

![3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2645680.png)

![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)

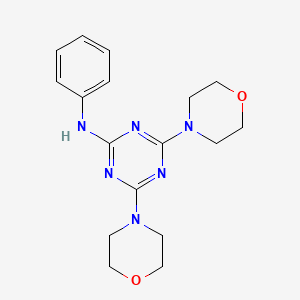

![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate](/img/structure/B2645686.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)

![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)